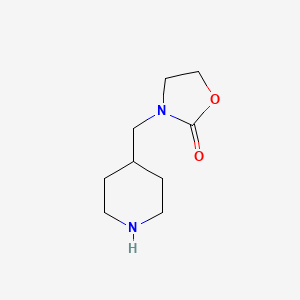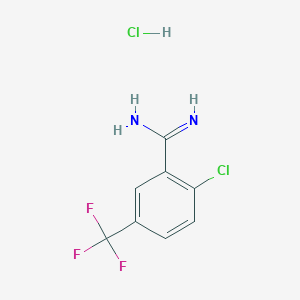
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Vue d'ensemble
Description
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a heterocyclic organic compound . It is also known by other names such as this compound, 2-Chloro-5-trifluoromethyl-benzamidine HCl, and 2-CHLORO-5-(TRIFLUOROMETHYL)BENZIMIDAMIDE HYDROCHLORIDE . It has a molecular weight of 259.0579 and a molecular formula of C8H7Cl2F3N2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride . The canonical SMILES representation isC1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl.Cl . The InChI Key is VCBLSUYADFBFER-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is an off-white solid . The compound has 4 H-Bond acceptors and 3 H-Bond donors .Applications De Recherche Scientifique
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a chemical compound with potential applications in various scientific research fields. While specific studies directly investigating this compound were not found, insights can be drawn from research on similar chemical structures and functionalities.
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), sharing a similar aromatic and halogenated structure with this compound, have been extensively studied for their applications in supramolecular chemistry. BTAs self-assemble into one-dimensional nanometer-sized rod-like structures stabilized by threefold H-bonding, which is essential for nanotechnology, polymer processing, and biomedical applications. Their multivalent nature also drives applications in the biomedical field, indicating the potential of structurally similar compounds for innovative scientific applications (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Properties
Research on metoclopramide, a substituted benzamide like this compound, highlights its pharmacological properties and clinical use in gastrointestinal diagnostics and treatment of vomiting and gastro-intestinal disorders. This suggests that similar compounds could have therapeutic potential in related medical fields (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Environmental Persistence and Toxicity
The environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan, which shares structural similarities with halogenated aromatic compounds, have been reviewed. These studies could provide a framework for understanding the environmental impact and degradation pathways of this compound, contributing to safer chemical management and application in research (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2.ClH/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14;/h1-3H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLSUYADFBFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655087 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171628-53-7 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


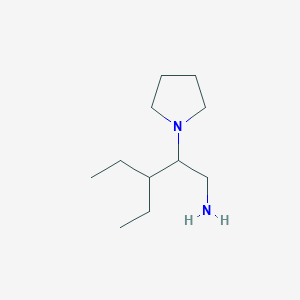
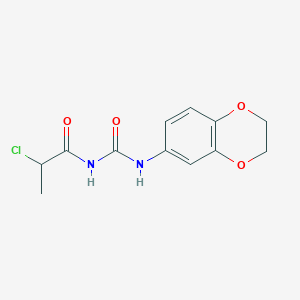

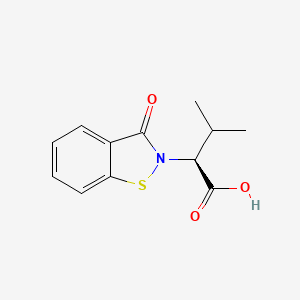

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
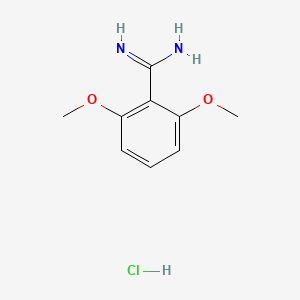
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
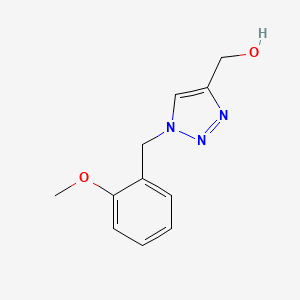
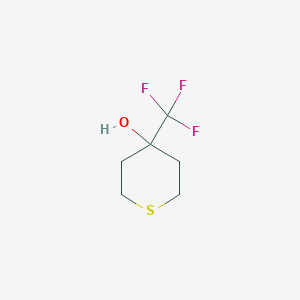
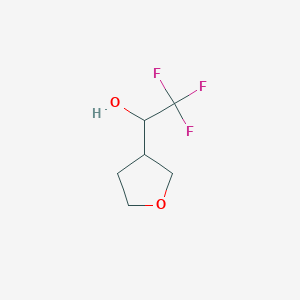
amine](/img/structure/B1453892.png)

